molecular formula C16H11N3O3S B2561224 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1021113-05-2

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2561224
CAS No.: 1021113-05-2
M. Wt: 325.34
InChI Key: CPIHJAPYJAFBJN-UHFFFAOYSA-N
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Description

“N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a complex organic compound. It belongs to the class of benzofuran derivatives . The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs . Today, a large number of benzofuran-based drugs are available on the market .


Synthesis Analysis

The synthesis of this compound involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products were then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeded via the intermediate N -acyl-Boc-carbamates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran core and various substituents. The benzofuran core is a heterocyclic motif that consists of a fused benzene and furan ring . The compound also contains a thiophen-2-ylmethyl group and an oxadiazol-2-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C–H arylation and transamidation . The C–H arylation is directed by 8-aminoquinoline and uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation reaction involves directing group cleavage and further diversification of the C3-arylated benzofuran products .

Scientific Research Applications

Anticancer Activity

A series of compounds structurally related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide have been designed, synthesized, and evaluated for their anticancer activity. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives even showed higher anticancer activities than the reference drug etoposide, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Screening

Novel derivatives incorporating the benzofuran-2-yl moiety have been synthesized and assessed for their antimicrobial efficacy. These compounds were tested against a panel of pathogenic microorganisms, including gram-negative strains (E. coli, P. vulgaris, S. typhi) and gram-positive bacterial strain (S. aureus). The bioassay results, compared with Chloramphenicol, indicate promising antimicrobial properties, suggesting their potential in addressing drug-resistant bacterial infections (Idrees et al., 2019).

Crystal Structure Analysis

The crystal structure of a compound closely related to the title compound, featuring the thiophen-2-yl and 1,3,4-oxadiazol-2-yl moieties, was elucidated. This analysis contributes to a deeper understanding of the molecular interactions and structural features essential for the biological activities of these compounds. Such structural insights are invaluable for the rational design of new drugs with improved efficacy and safety profiles (Sharma et al., 2016).

Nematicidal Activity

Research into novel 1,2,4-oxadiazole derivatives, containing the 1,3,4-thiadiazole amide group, has demonstrated significant nematicidal activity against Bursaphelenchus xylophilus, a pest causing significant damage to pine forests. Compounds from this research showed corrected mortality rates significantly higher than that of the commercial seed coating agent Tioxazafen, indicating their potential as effective nematicides (Liu et al., 2022).

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for this compound make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(13-8-10-4-1-2-6-12(10)21-13)17-16-19-18-14(22-16)9-11-5-3-7-23-11/h1-8H,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIHJAPYJAFBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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